molecular formula C22H21ClN4O2 B2641089 (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-27-7

(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2641089
CAS RN: 1021035-27-7
M. Wt: 408.89
InChI Key: MNGPPGLLQANIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that is related to a class of compounds known as pyridazine derivatives . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed in various applications such as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Scientific Research Applications

Myeloperoxidase Inhibitor for Cardiovascular Diseases

This compound has been identified as a highly selective mechanism-based myeloperoxidase (MPO) inhibitor . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid. Clinical evidence suggests a causal role for MPO in various autoimmune and inflammatory disorders including vasculitis, cardiovascular diseases, and Parkinson’s diseases . Therefore, MPO inhibitors may represent a therapeutic treatment option .

Anti-Markovnikov Hydromethylation of Alkenes

The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Protodeboronation is not well developed, and this represents a significant advancement in the field .

Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Derivatization Reagent for Carboxyl Groups on Peptides

The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .

Comparative Analysis of Structures and α1-AR Affinity

The compound can be used in the comparative analysis of structures and α1-AR affinity . This is particularly useful in the field of medicinal chemistry .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-20-9-7-17(23)15-18(20)22(28)27-13-11-26(12-14-27)21-10-8-19(24-25-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGPPGLLQANIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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